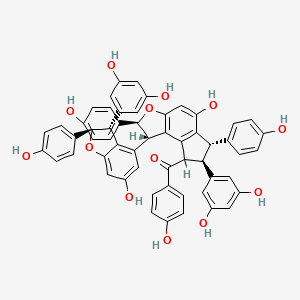
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate
Übersicht
Beschreibung
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various compounds with morpholine moieties and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . Morpholine derivatives are often explored for their potential biological activities, including anticancer and antiviral properties .
Synthesis Analysis
The synthesis of morpholine-containing compounds typically involves multi-step reactions, including amination, cyclization, and condensation processes. For instance, the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile involved amination of 2,6-difluorobenzonitrile with morpholine followed by cyclization with hydrazine hydrate . Similarly, the synthesis of benzimidazole derivatives containing a morpholine skeleton was achieved through a 'one-pot' nitro reductive cyclization reaction . These methods suggest that the synthesis of this compound could also involve similar steps, starting from appropriate precursors and using reductive cyclization techniques.
Molecular Structure Analysis
The molecular structure of morpholine-containing compounds is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system, space group P21/c . The morpholine ring typically adopts a chair conformation, which can influence the overall geometry and interactions of the molecule . These findings can be extrapolated to suggest that this compound may also crystallize in a similar space group and that the morpholine ring would likely adopt a chair conformation.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, often as intermediates in the synthesis of biologically active molecules. The reactivity of the morpholine moiety can be influenced by its substitution pattern and the presence of other functional groups in the molecule. For instance, the presence of a benzylthio group in some morpholine derivatives has been shown to contribute to their activity as Bcl-2 inhibitory anticancer agents . The specific chemical reactions and reactivity of this compound would depend on the exact structure and substituents present on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can vary widely depending on their specific structures. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of different substituents and functional groups. Spectroscopic studies, such as IR, NMR, and mass spectrometry, are commonly used to determine these properties and to confirm the structure of synthesized compounds . The benzothiazole derivative discussed in one of the papers exhibited weak C–H···S hydrogen bonding in addition to C–H···π and π···π interactions, which could also be relevant for the analysis of this compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structures
- Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate and its derivatives have been synthesized and utilized in various chemical reactions to produce a range of compounds. For instance, the synthesis of pyrido[3,4-d]pyrimidines from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine highlights the chemical versatility of such compounds (Kuznetsov, Nam, & Chapyshev, 2007). Additionally, the synthesis of new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile further exemplifies the role of such compounds in creating novel molecular structures (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Biological and Antimicrobial Activities
- Several studies have demonstrated the biological activity of compounds related to this compound. For instance, compounds have been synthesized for their potential antimicrobial activities, exhibiting a broad spectrum of activity against various bacterial strains and yeasts (Temiz‐Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005). Additionally, certain derivatives have shown inhibitory capacity against the proliferation of cancer cell lines, indicating their potential in cancer treatment (Lu et al., 2017).
Applications in Solar Energy Conversion
- The compound and its derivatives have also found applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This is evidenced by the co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion of such solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 3-(2-amino-1,3-thiazol-4-yl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c16-14-17-12(10-22-14)13-9-20-7-6-18(13)15(19)21-8-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNUNCWITXKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146787 | |
| Record name | 4-Morpholinecarboxylic acid, 3-(2-amino-4-thiazolyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823822-55-4 | |
| Record name | 4-Morpholinecarboxylic acid, 3-(2-amino-4-thiazolyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823822-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 3-(2-amino-4-thiazolyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)


![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)
![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)